3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one
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Overview
Description
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include batch or continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the iodine substituent, leading to deiodination.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom could yield a variety of substituted quinoline derivatives.
Scientific Research Applications
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methoxy substituents may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H12INO3 |
---|---|
Molecular Weight |
345.13 g/mol |
IUPAC Name |
3-iodo-5,8-dimethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12INO3/c1-6-10(13)12(15)9-7(16-2)4-5-8(17-3)11(9)14-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
IDMFXWXYYCEVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)I |
Origin of Product |
United States |
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